

# Silver-105 (105 Ag): A Technical Guide to Fundamental Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Silver-105 |           |
| Cat. No.:            | B1217868   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core radiological and physical properties of the radioisotope **Silver-105** (105 Ag). The information is intended to serve as a foundational reference for professionals engaged in nuclear medicine, radiopharmaceutical research, and related scientific disciplines. All quantitative data are presented in standardized tables for clarity and comparative analysis. Methodologies and logical processes are illustrated using workflow diagrams.

## **Core Physical and Radiological Properties**

**Silver-105** is a synthetic radioisotope of silver. It does not occur naturally. Its fundamental properties make it a subject of interest for potential applications in nuclear medicine, particularly in the context of diagnostics. The most stable radioisotope of silver, <sup>105</sup>Ag has a half-life of 41.29 days.[1][2][3]

The core properties of <sup>105</sup>Ag are summarized in the table below.



| Property              | Value                    | Units           |
|-----------------------|--------------------------|-----------------|
| Atomic Number (Z)     | 47                       |                 |
| Mass Number (A)       | 105                      |                 |
| Neutron Number (N)    | 58                       |                 |
| Isotopic Mass         | 104.906526               | u               |
| Half-Life (t1/2)      | 41.29                    | days            |
| Decay Constant (λ)    | 1.943 x 10 <sup>-7</sup> | S <sup>-1</sup> |
| Specific Activity (α) | 1.125 x 10 <sup>15</sup> | Bq/g            |
| Spin and Parity (Jπ)  | 1/2-                     |                 |
| Parent Nuclide        | <sup>105</sup> Cd        | _               |
| Daughter Nuclide      | <sup>105</sup> Pd        | _               |

Table 1: Summary of the fundamental physical and nuclear properties of Silver-105.[4]

## **Decay Characteristics**

**Silver-105** decays exclusively via electron capture (EC) and positron emission ( $\beta$ +) to its stable daughter nuclide, Palladium-105 ( $^{105}$ Pd).[1][4] The total decay energy for this process is 1.347 MeV.[4] This decay pathway makes  $^{105}$ Ag a potential candidate for Positron Emission Tomography (PET) imaging, a key diagnostic tool in oncology and other medical fields.

A notable characteristic of **Silver-105** is the existence of a nuclear isomer, <sup>105m</sup>Ag. This metastable state has a much shorter half-life of 7.23 minutes and primarily decays via isomeric transition (IT) to the <sup>105</sup>Ag ground state, though a small fraction (0.34%) decays directly to <sup>105</sup>Pd via electron capture.[5][6]

| Decay Mode                    | Probability | Decay Energy<br>(MeV) | Daughter Nuclide  |
|-------------------------------|-------------|-----------------------|-------------------|
| Electron Capture (EC)<br>/ β+ | 100%        | 1.347                 | <sup>105</sup> Pd |



#### Table 2: Decay mode and energy for Silver-105.[4]

The decay of **Silver-105** from its parent nuclide, Cadmium-105, to its stable daughter nuclide, Palladium-105, represents a straightforward decay chain.



Click to download full resolution via product page

Diagram 1: Decay chain of Silver-105.

## **Production and Experimental Protocols**

The production of **Silver-105** is typically achieved in a cyclotron by bombarding a palladium (Pd) target with deuterons.[7] This nuclear reaction, often aimed at producing other medically relevant silver isotopes like <sup>111</sup>Ag, frequently co-produces <sup>105</sup>Ag.[7]



The general workflow for producing and isolating <sup>105</sup>Ag is outlined below.



Click to download full resolution via product page



#### Diagram 2: General workflow for 105Ag production.

A documented method for separating silver radioisotopes from a palladium target matrix involves a co-precipitation technique.[7] This protocol is effective for isolating carrier-free silver isotopes.

Objective: To separate radioactive <sup>105</sup>Ag from a bulk palladium target post-irradiation.

#### Materials:

- Irradiated palladium target material
- Nitric Acid (HNO<sub>3</sub>)
- Hydrochloric Acid (HCl)
- Mercury(I) nitrate solution
- Deionized water

#### Methodology:

- Target Dissolution: The irradiated surface of the palladium target is physically removed (e.g., by milling). This material is then completely dissolved in a minimal amount of concentrated nitric acid. The solution is heated gently to ensure full dissolution.
- Precipitation of Palladium: The bulk of the palladium target material can be precipitated out
  of the solution. The specific method for this can vary, but the goal is to leave the silver
  isotopes in the supernatant.
- Co-precipitation of Silver:
  - To the remaining solution containing the silver radioisotopes, a small quantity of mercury(I)
    nitrate is added as a carrier.
  - Hydrochloric acid is then added dropwise to the solution. This causes the precipitation of mercury(I) chloride (Hg<sub>2</sub>Cl<sub>2</sub>).



- During this precipitation, the silver radioisotopes (<sup>105</sup>Ag) are co-precipitated and incorporated into the mercury(I) chloride solid.
- Isolation and Purification:
  - The precipitate is separated from the solution via centrifugation or filtration.
  - The solid is washed with deionized water to remove any remaining impurities.
  - Further purification steps, such as ion exchange chromatography, may be employed to achieve the high level of radionuclidic purity required for medical applications.

## Potential Applications in Drug Development and Research

While research has heavily focused on other silver isotopes like <sup>111</sup>Ag (for therapy) and <sup>103</sup>Ag/ <sup>104</sup>Ag (for diagnostics), the properties of <sup>105</sup>Ag suggest its potential utility.[7][8]

- PET Imaging: As a positron emitter, <sup>105</sup>Ag is a candidate for developing novel radiopharmaceuticals for Positron Emission Tomography (PET). Its 41.29-day half-life is long enough to allow for complex radiolabeling chemistry, purification, and distribution, which can be advantageous for tracking slow biological processes or for developing radiopharmaceuticals with longer biological half-lives.
- Tracer Studies: In preclinical research, <sup>105</sup>Ag can be used as a radiotracer to study the biodistribution, pharmacokinetics, and targeting efficiency of silver-based compounds or nanoparticles, which are being investigated for various medical uses, including as antimicrobial agents.[9][10][11]
- Theranostics Development: The concept of "theranostics" involves using isotopes of the same element for both diagnosis and therapy. While <sup>105</sup>Ag is primarily diagnostic, it could be used as a diagnostic partner for a therapeutic silver isotope, allowing for patient screening and dosimetry calculations before therapy is administered.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Silver Wikipedia [en.wikipedia.org]
- 2. Isotopes of silver Wikipedia [en.wikipedia.org]
- 3. Isotopes of silver [chemeurope.com]
- 4. Silver-105 isotopic data and properties [chemlin.org]
- 5. Silver-105m isotopic data and properties [chemlin.org]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. Lights and Shadows on the Sourcing of Silver Radioisotopes for Targeted Imaging and Therapy of Cancer: Production Routes and Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lights and Shadows on the Sourcing of Silver Radioisotopes for Targeted Imaging and Therapy of Cancer: Production Routes and Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomedical Applications of Silver Nanoparticles: An Up-to-Date Overview PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medical uses of silver Wikipedia [en.wikipedia.org]
- 11. Silver in medicine: the basic science PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Silver-105 (105 Ag): A Technical Guide to Fundamental Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217868#silver-105-radioisotope-fundamental-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com